4-Chloro-3-nitro-5-(trifluoromethyl)quinoline
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Overview
Description
4-Chloro-3-nitro-5-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The presence of the trifluoromethyl group, nitro group, and chloro substituent on the quinoline ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-5-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-5-(trifluoromethyl)quinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen-containing functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro or nitro groups.
Reduction: Formation of 4-chloro-3-amino-5-(trifluoromethyl)quinoline.
Oxidation: Formation of oxidized quinoline derivatives.
Scientific Research Applications
4-Chloro-3-nitro-5-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-5-(trifluoromethyl)quinoline depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Comparison
Compared to similar compounds, 4-Chloro-3-nitro-5-(trifluoromethyl)quinoline is unique due to the presence of both the nitro and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Properties
Molecular Formula |
C10H4ClF3N2O2 |
---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
4-chloro-3-nitro-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4ClF3N2O2/c11-9-7(16(17)18)4-15-6-3-1-2-5(8(6)9)10(12,13)14/h1-4H |
InChI Key |
RUOLYTOQRXOQEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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